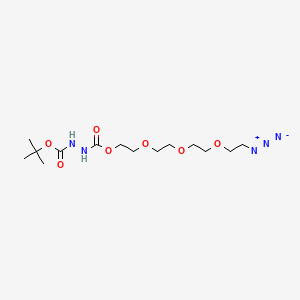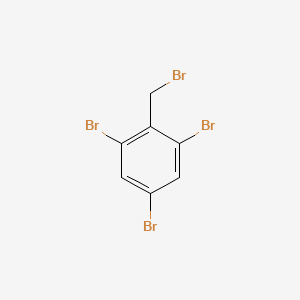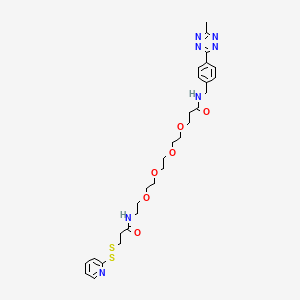
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin is a synthetic porphyrin derivative with the molecular formula C68H94N4O2 and a molecular weight of 999.49 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by its two octadecyloxyphenyl groups attached at the 5 and 15 positions of the porphyrin ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by the introduction of octadecyloxyphenyl groups. The reaction conditions often include:
Solvents: Dichloromethane (DCM) or chloroform
Catalysts: Trifluoroacetic acid (TFA) or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: Conversion to porphyrin oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the porphyrin ring using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions at the meso positions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products
Oxidation: Porphyrin oxides
Reduction: Reduced porphyrins
Substitution: Halogenated porphyrins
Scientific Research Applications
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,15-Bis(4-(octadecyloxy)phenyl)porphyrin involves its ability to interact with light and generate reactive oxygen species (ROS). This property is particularly useful in photodynamic therapy (PDT), where the compound is activated by light to produce ROS, leading to the destruction of cancer cells . The molecular targets include cellular membranes and DNA, causing oxidative damage and cell death.
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Known for its use in catalysis and as a photosensitizer in PDT.
5,15-Bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin: Used in supramolecular chemistry and self-assembly studies.
5,15-Bis(4-methoxycarbonylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Employed in the synthesis of porphyrin-based materials.
Uniqueness
5,15-Bis(4-(octadecyloxy)phenyl)porphyrin stands out due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable films. This makes it particularly suitable for applications in organic electronics and photovoltaics .
Properties
Molecular Formula |
C68H94N4O2 |
|---|---|
Molecular Weight |
999.5 g/mol |
IUPAC Name |
5,15-bis(4-octadecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H94N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-73-61-43-35-55(36-44-61)67-63-47-39-57(69-63)53-59-41-49-65(71-59)68(66-50-42-60(72-66)54-58-40-48-64(67)70-58)56-37-45-62(46-38-56)74-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50,53-54,69,72H,3-34,51-52H2,1-2H3 |
InChI Key |
UEFSWGRXCGLANC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCCCCCCCC)C=C4)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
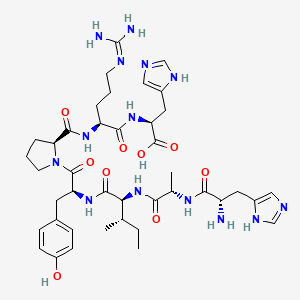

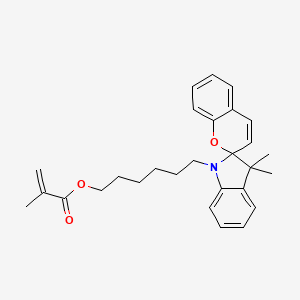
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)

